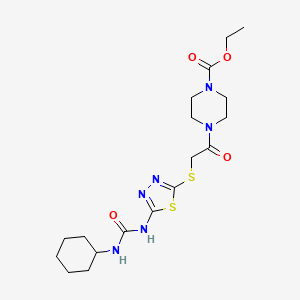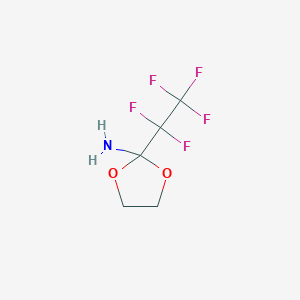
2-(Pentafluoroethyl)-1,3-dioxolan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pentafluoroethyl)-1,3-dioxolan-2-amine is a fluorinated organic compound characterized by the presence of a pentafluoroethyl group attached to a 1,3-dioxolane ring with an amine functional group. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentafluoroethyl)-1,3-dioxolan-2-amine typically involves the reaction of pentafluoroethyl iodide with a suitable dioxolane precursor under controlled conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Pentafluoroethyl)-1,3-dioxolan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The pentafluoroethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy-substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted dioxolane derivatives.
Scientific Research Applications
2-(Pentafluoroethyl)-1,3-dioxolan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in bioimaging due to its unique fluorine content, which enhances contrast in imaging techniques.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs with improved metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with high thermal and chemical resistance.
Mechanism of Action
The mechanism of action of 2-(Pentafluoroethyl)-1,3-dioxolan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, through its amine functional group. The pentafluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its binding affinity to target sites. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-1,3-dioxolan-2-amine
- 2-(Hexafluoroethyl)-1,3-dioxolan-2-amine
- 2-(Pentafluoroethyl)-1,3-dioxane-2-amine
Uniqueness
2-(Pentafluoroethyl)-1,3-dioxolan-2-amine is unique due to its pentafluoroethyl group, which imparts higher thermal stability and resistance to oxidative degradation compared to similar compounds with fewer fluorine atoms. This makes it particularly valuable in applications requiring robust chemical and thermal properties.
Properties
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F5NO2/c6-3(7,4(8,9)10)5(11)12-1-2-13-5/h1-2,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHZOUJRUMBHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(C(C(F)(F)F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3017647.png)
![(2E)-4-(dimethylamino)-N-(1-{[(3-fluoropyridin-2-yl)oxy]methyl}cyclopentyl)but-2-enamide](/img/structure/B3017648.png)
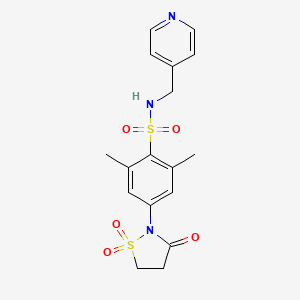
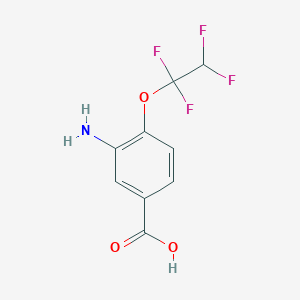
![N-benzyl-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B3017657.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(morpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B3017658.png)
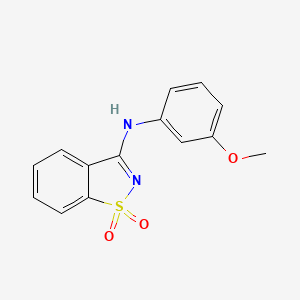
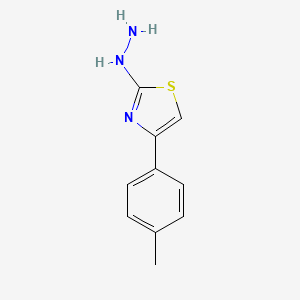
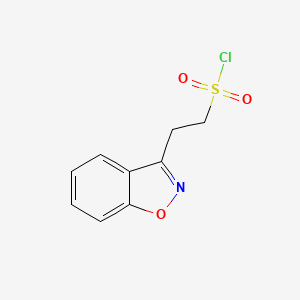
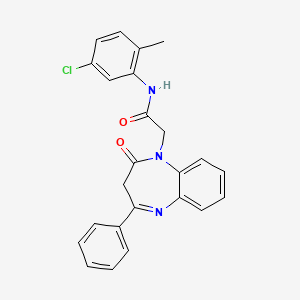
![N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B3017664.png)

amino}acetamide](/img/structure/B3017668.png)
